REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[C:9](O)[C:10]2[CH:15]=[CH:14][NH:13][C:11]=2[N:12]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:9]1[C:10]2[CH:15]=[CH:14][NH:13][C:11]=2[N:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=1
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1N=C(C2=C(N1)NC=C2)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The mixture is concentrated in vacuo
|
Type
|
ADDITION
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Details
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water is added
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Type
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TEMPERATURE
|
Details
|
The aqueous solution is heated at 40° C. for 15 min
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled down to r.t.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
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Type
|
WASH
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Details
|
washed with water and MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)C1=NC=CC=C1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |